Cas no 2199088-37-2 (1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole)

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole structure
2199088-37-2 structure
Product Name:1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
CAS No:2199088-37-2
MF:C11H16N6O2S
MW:296.348739624023
CID:6255360
PubChem ID:121154966
Update Time:2025-07-01

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 2199088-37-2
    • 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
    • 1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole
    • F6473-2466
    • AKOS032696217
    • 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole
    • Inchi: 1S/C11H16N6O2S/c1-8-11(9(2)15(3)13-8)20(18,19)16-6-10(7-16)17-5-4-12-14-17/h4-5,10H,6-7H2,1-3H3
    • InChI Key: LFQJKVODTIOTSH-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NN(C)C=1C)(N1CC(C1)N1C=CN=N1)(=O)=O

Computed Properties

  • Exact Mass: 296.10554495g/mol
  • Monoisotopic Mass: 296.10554495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 94.3Ų

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Pricemore >>

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Additional information on 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Introduction to 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS No. 2199088-37-2)

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, with the CAS number 2199088-37-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.

The triazole moiety in this compound is particularly noteworthy due to its ability to form stable complexes with metal ions and its capacity to interact with various biological targets. The azetidine ring, another key structural element, contributes to the compound's conformational flexibility and enhances its ability to bind to specific receptors or enzymes. The sulfonyl group attached to the azetidine ring further modulates the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for optimizing its pharmacokinetic profile.

Recent studies have highlighted the potential of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens. The researchers found that the compound effectively inhibits the growth of Candida albicans and Aspergillus fumigatus, two common causes of fungal infections in immunocompromised patients.

In addition to its antifungal properties, 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has shown promise in the treatment of inflammatory diseases. A preclinical study conducted by a team at the University of California revealed that the compound significantly reduces inflammation in animal models of arthritis. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of the inflammatory response.

The trimethylpyrazole moiety in this compound is also a subject of interest due to its role in modulating enzyme activity. Research published in Bioorganic & Medicinal Chemistry Letters indicated that 1-(1-((1,3,5-trimethylpyrazolyl)sulfonyl)azetidinyl)-triazole derivatives can act as potent inhibitors of specific enzymes involved in metabolic pathways. This property makes the compound a potential candidate for the development of new drugs targeting metabolic disorders such as diabetes and obesity.

The synthesis of 1-(1-((1,3,5-trimethylpyrazolyl)sulfonyl)azetidinyl)-triazole involves a multi-step process that includes the formation of the azetidine ring and subsequent functionalization with the sulfonyl and triazole groups. The synthetic route is well-documented in several research papers and patents, providing a robust foundation for large-scale production and further optimization.

In terms of safety and toxicity profiles, preliminary studies suggest that 1-(1-((1,3,5-trimethylpyrazolyl)sulfonyl)azetidinyl)-triazole is well-tolerated at therapeutic doses. However, more extensive toxicological evaluations are necessary to fully understand its safety profile before it can be advanced to clinical trials. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and assessing its efficacy in various disease models.

The potential applications of 1-(1-((1,3,5-trimethylpyrazolyl)sulfonyl)azetidinyl)-triazole extend beyond antifungal and anti-inflammatory treatments. Recent studies have explored its use as a scaffold for developing new classes of drugs with diverse biological activities. For example, researchers at Harvard University have synthesized several derivatives of this compound with enhanced activity against cancer cells. These derivatives show promise as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation.

In conclusion, 1-(1-((1,3,5-trimethylpyrazolyl)sulfonyl)azetidinyl)-triazole (CAS No. 2199088-37-2) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted and new derivatives are synthesized, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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